N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine

Chemical purity Quality control Procurement specification

N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine (CAS 1708160-30-8) is a heterocyclic amine derivative featuring a pyrazolo[1,5-a]pyridine core with a methyl substituent at the 5-position and an N-ethylaminomethyl side chain at the 3-position. With a molecular formula of C₁₁H₁₅N₃ and a molecular weight of 189.26 g/mol, it is supplied at a purity of NLT 98% under ISO-certified quality systems.

Molecular Formula C11H15N3
Molecular Weight 189.26 g/mol
Cat. No. B15070654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine
Molecular FormulaC11H15N3
Molecular Weight189.26 g/mol
Structural Identifiers
SMILESCCNCC1=C2C=C(C=CN2N=C1)C
InChIInChI=1S/C11H15N3/c1-3-12-7-10-8-13-14-5-4-9(2)6-11(10)14/h4-6,8,12H,3,7H2,1-2H3
InChIKeyAKTOXXFEUZMDCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine (CAS 1708160-30-8): A Defined Heterocyclic Amine Building Block for Medicinal Chemistry and Kinase-Targeted Library Synthesis


N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine (CAS 1708160-30-8) is a heterocyclic amine derivative featuring a pyrazolo[1,5-a]pyridine core with a methyl substituent at the 5-position and an N-ethylaminomethyl side chain at the 3-position . With a molecular formula of C₁₁H₁₅N₃ and a molecular weight of 189.26 g/mol, it is supplied at a purity of NLT 98% under ISO-certified quality systems [1]. The pyrazolo[1,5-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, recurrently found in kinase inhibitors, PDE inhibitors, and dopamine receptor ligands [2].

Why N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine Cannot Be Simply Replaced by In-Class Analogs: The Functional Consequences of N-Alkyl Chain Length and Regiochemistry


Within the pyrazolo[1,5-a]pyridine class, minor structural variations produce quantifiable differences in physicochemical properties that directly impact synthetic utility and downstream biological performance. The target compound carries an N-ethylaminomethyl group at the 3-position, whereas the closest commercially available analog, N-methyl-1-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanamine (CAS 1545506-75-9), bears an N-methylaminomethyl substituent . This single methylene difference alters the computed lipophilicity (XLogP3 of 1.2 for the target [1] versus a predicted lower value for the N-methyl analog), hydrogen-bonding capacity, and steric bulk at the pendant amine—parameters known to influence aqueous solubility, membrane permeability, and target binding in pyrazolo[1,5-a]pyridine-based PI3K and kinase inhibitor series [2]. Additionally, the 5-methyl regioisomer provides a distinct vector for further functionalization compared to 4-methyl or 6-methyl congeners, meaning that substituting a generic pyrazolo[1,5-a]pyridine building block without these precise substituents will yield a different SAR trajectory entirely.

N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine: Quantified Differentiation Evidence Against Closest Structural Analogs


Purity Assurance: NLT 98% for N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine vs. Minimum 95% for the N-Methyl Analog

The target compound is supplied with a certified purity of NLT 98% (MolCore, ISO-certified) , whereas the closest N-methyl analog, N-methyl-1-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanamine (CAS 1545506-75-9), is specified at a minimum purity of 95% (CymitQuimica) and is noted as a discontinued product line . This difference of ≥3 percentage points in minimum purity is consequential for applications requiring high-fidelity structure–activity relationship (SAR) data, where impurities at the 2–5% level can confound biochemical assay results or lead to off-target artifacts in cellular screening.

Chemical purity Quality control Procurement specification

Lipophilicity Tuning: XLogP3 of 1.2 for the N-Ethyl Derivative Supports Different ADME Profile Predictions Relative to N-Methyl Congeners

The target compound has a computed XLogP3 value of 1.2 . Although a directly measured XLogP3 for the N-methyl analog (CAS 1545506-75-9) is not publicly available, the structural difference—one additional methylene in the N-ethyl side chain—would be predicted to increase logP by approximately 0.3–0.5 log units based on established π contributions for aliphatic carbons [1]. This shift places the N-ethyl derivative closer to the empirically optimal lipophilicity range (logD 1–2) associated with balanced permeability and metabolic stability for CNS drug candidates, while the N-methyl analog may fall below this window, potentially limiting passive membrane permeability.

Lipophilicity ADME prediction Drug-likeness

Hydrogen Bond Donor/Acceptor Topology: The N-Ethylaminomethyl Group Offers a Distinct Pharmacophoric Vector Relative to Primary Amine or N-Methyl Scaffolds

The target compound's computed topological polar surface area (TPSA) is 29.3 Ų, with 1 hydrogen bond donor and 2 hydrogen bond acceptors . The unsubstituted parent scaffold, pyrazolo[1,5-a]pyridin-3-ylmethanamine (CAS 118054-99-2, MW 147.18), presents a primary amine with a different H-bond donor count and a lower molecular weight, resulting in a smaller pharmacophoric footprint . The N-ethyl secondary amine in the target compound provides a sterically differentiated H-bond donor geometry compared to the primary amine, which can alter binding mode selectivity in kinase ATP pockets where a secondary amine may engage the hinge region differently than a primary amine. Published SAR on pyrazolo[1,5-a]pyridine PI3K inhibitors demonstrates that the nature of the pendant amine significantly modulates both potency and isoform selectivity [1].

Pharmacophore design Hydrogen bonding Scaffold diversification

5-Methyl Regiochemistry: Differentiated Reactivity for Downstream Derivatization Relative to 4-Methyl and Unsubstituted Pyrazolo[1,5-a]pyridine Congeners

The pyrazolo[1,5-a]pyridine scaffold can be regioselectively functionalized depending on the position and nature of existing substituents. The 5-methyl group in the target compound exerts an electron-donating effect that activates the pyridine ring toward electrophilic substitution at specific positions, while simultaneously blocking metabolism at the 5-position. In contrast, the 4-methyl regioisomer (e.g., [(4-methylpyrazolo[1,5-a]pyridin-3-yl)methyl]amine, CAS 1553896-81-3) presents a different electronic landscape that directs electrophilic attack to alternative ring positions [1]. This positional isomerism means that library synthesis using the 5-methyl building block will generate a distinct chemical space from libraries built with 4-methyl or unsubstituted congeners, directly affecting the diversity and patentability of final compounds.

Regioselective functionalization Synthetic intermediate Medicinal chemistry

N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine: Evidence-Backed Application Scenarios for Prioritized Procurement


Kinase Inhibitor Fragment Library Expansion with a Secondary Amine Pharmacophore

The N-ethyl secondary amine and computed XLogP3 of 1.2 make this compound a suitable fragment or early intermediate for kinase inhibitor programs targeting ATP-binding sites where a secondary amine hinge-binding motif is desired. The established role of pyrazolo[1,5-a]pyridine scaffolds as p110α-selective PI3K inhibitors , combined with the differentiated H-bond donor topology (1 HBD vs. 2 for primary amine analogs), supports its use in fragment-based screening libraries where novel hinge-binding modalities are sought. The 5-methyl group additionally provides a metabolic blocking strategy at a known site of oxidative metabolism on the pyridine ring, potentially improving microsomal stability in downstream leads.

CNS-Penetrant Lead Optimization Programs Requiring Controlled Lipophilicity

With a computed XLogP3 of 1.2 and a TPSA of 29.3 Ų—well below the commonly cited CNS cutoffs (TPSA < 60–70 Ų) [1]—this compound is positioned as a starting scaffold for CNS drug discovery. The N-ethyl side chain elevates lipophilicity into the optimal range for blood–brain barrier penetration relative to the more polar N-methyl and primary amine analogs. The pyrazolo[1,5-a]pyridine core itself has been explored in MARK (microtubule affinity regulating kinase) inhibitors for Alzheimer's disease [2], reinforcing the relevance of this scaffold class for neurodegenerative indications.

High-Purity Intermediate for Multi-Step Parallel Synthesis in Medicinal Chemistry

The guaranteed purity of NLT 98% under ISO-certified quality systems is higher than the minimum 95% specification reported for the closest N-methyl analog [1], and the N-methyl product line has been discontinued. For medicinal chemistry groups executing multi-step parallel syntheses (e.g., amide coupling, reductive amination, or Suzuki coupling on the pyridine ring), starting with a higher-purity building block minimizes the propagation of impurities through synthetic sequences. This reduces the burden of intermediate purification and increases the likelihood of obtaining analytically pure final compounds on the first pass, accelerating SAR cycle times.

Scaffold-Hopping from Primary Amine to Secondary Amine Fragment Series

When a primary amine-containing pyrazolo[1,5-a]pyridine fragment (e.g., pyrazolo[1,5-a]pyridin-3-ylmethanamine) has been explored and either shown poor selectivity or reached a SAR plateau, the target compound offers a direct scaffold-hop to a secondary N-ethylamine [1]. The altered H-bond donor count (1 vs. 2), increased steric bulk, and shifted lipophilicity can rescue a failing lead series by modifying binding kinetics, improving subtype selectivity within kinase families, or altering the physicochemical profile to address solubility or permeability liabilities identified in earlier primary amine leads.

Quote Request

Request a Quote for N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.